2-hydroxy-N-(pentan-2-yl)propanamide

描述

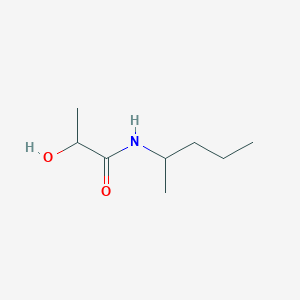

Structure

2D Structure

属性

IUPAC Name |

2-hydroxy-N-pentan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6(2)9-8(11)7(3)10/h6-7,10H,4-5H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVNSSHGZPAOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

2-Hydroxy-N-(pentan-2-yl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

作用机制

The mechanism by which 2-hydroxy-N-(pentan-2-yl)propanamide exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-hydroxy-N-(pentan-2-yl)propanamide, differing in substituents, functional groups, or applications:

Key Comparisons

Lipophilicity vs. Hydrophilicity: The pentan-2-yl group in the target compound provides moderate lipophilicity, whereas N-(2-Hydroxyethyl)lactamide is highly hydrophilic due to its hydroxyethyl group. The phosphate derivative (CAS 782498-03-7) exhibits even greater polarity, making it suitable for aqueous environments .

Applications: N-(2-Hydroxyethyl)lactamide is widely used in cosmetics and food additives, highlighting the importance of hydroxyl groups in consumer products . Brominated (e.g., 2-(3-bromophenoxy)-N-(pentan-2-yl)propanamide) and nitrated derivatives may have niche roles in medicinal chemistry but require careful toxicity profiling .

Structural Isomerism :

- N-(Butan-2-yl)-2-methylpropanamide shares the same molecular formula as the target compound but differs in branching, illustrating how isomerism impacts physical properties like solubility and melting point .

生物活性

2-Hydroxy-N-(pentan-2-yl)propanamide, also known by its CAS number 1153455-58-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 143.20 g/mol

- Structure : The compound features a hydroxyl group and an amide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence several signaling pathways involved in inflammation and cellular metabolism.

Target Interactions

- LFA-1/ICAM-1 Pathway : The compound may act as an antagonist in this pathway, which is significant in immune responses and inflammation.

- Receptor Modulation : It potentially modulates receptors involved in pain perception and inflammatory responses, although specific receptor targets remain to be fully elucidated.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

| HT-29 (Colon Cancer) | Not specified |

The compound appears to induce apoptosis through the activation of caspase pathways and inhibits cell cycle progression, leading to reduced proliferation rates.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. It displays activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 6 |

| Escherichia coli | 25 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:

- Solubility : The compound shows good solubility in organic solvents, which may enhance its bioavailability.

- Metabolism : It is likely metabolized by cytochrome P450 enzymes in the liver, influencing its pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Study : A study published in MDPI assessed various tetrahydroisoquinoline derivatives, including this compound. The results indicated that specific functional groups significantly affect cytotoxic activity.

- Inflammation Model : In animal models, administration of the compound resulted in reduced inflammatory markers, suggesting its potential use in treating inflammatory diseases.

- Synergistic Effects : Preliminary research indicated possible synergistic effects when combined with other compounds targeting similar pathways, warranting further investigation into combination therapies.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-N-(pentan-2-yl)propanamide, and what analytical techniques validate its purity?

- Methodological Answer : A multi-step synthesis approach is typical for substituted propanamides. For example, coupling reactions between hydroxyl-substituted carboxylic acids and amines (e.g., pentan-2-amine) using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF or CH₂Cl₂ are common. Post-synthesis, purity is validated via ¹H/¹³C NMR (e.g., chemical shifts for amide protons at δ 6.5–7.5 ppm and hydroxyl groups at δ 1.5–2.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching the exact mass). Column chromatography (silica gel, ethyl acetate/hexane eluent) is often used for purification .

Q. How do the physicochemical properties (e.g., solubility, hydrogen bonding) of this compound influence experimental design?

- Methodological Answer : The compound’s hydroxyl and amide groups facilitate hydrogen bonding, impacting solubility in polar solvents (e.g., water, methanol) and crystallization behavior. For solubility testing, phase diagrams in binary solvent systems (e.g., water-ethanol) are recommended. Polar protic solvents enhance dissolution, while nonpolar solvents (e.g., hexane) may precipitate the compound. These properties guide solvent selection for reactions and crystallization trials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15+ minutes and consult medical personnel. The compound’s stability under standard lab conditions (room temperature, inert atmosphere) should be verified via TGA/DSC analysis. Avoid strong oxidizers to prevent combustion hazards .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis of this compound?

- Methodological Answer : For single-crystal X-ray diffraction, use SHELXL for refinement, especially with high-resolution or twinned data. If twinning is observed (e.g., non-integer R factors), apply twin law matrices (e.g., two-domain twinning). Optimize crystal growth via slow evaporation in solvent mixtures (e.g., chloroform/methanol) to improve diffraction quality .

Q. What strategies resolve contradictions in toxicological data (e.g., genotoxicity vs. negative micronucleus assays)?

- Methodological Answer : Discrepancies may arise from assay sensitivity or metabolite interactions. For example, a mouse micronucleus assay (e.g., 2000 mg/kg dose, 24–48h observation) can confirm genotoxicity. Pair this with Ames tests (bacterial reverse mutation) to assess mutagenicity. If results conflict, investigate metabolic activation pathways using S9 liver fractions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl and amide groups). Docking studies (AutoDock Vina) model interactions with target proteins (e.g., enzymes), using binding affinity (ΔG) and hydrogen-bonding patterns to prioritize in vitro testing .

Q. What experimental designs optimize stability studies under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。